Solution Stability Across pH: Tofacitinib Impurity M vs. Other Tofacitinib-Related Impurities
In a comparative solution stability study conducted under Chinese Import Registration Standard JX20130251 chromatographic conditions, Tofacitinib Impurity M (CAS 477600-74-1 free base; corresponding to this dihydrochloride salt) was evaluated alongside Tofacitinib Impurity 22 and Impurity 23 in acidic, neutral, and alkaline solutions over 24 hours. Impurity M demonstrated consistent main peak area across all pH conditions, with relative standard deviation (RSD) <2.0% at each time point (0, 3, 6, 12, 24 h). In contrast, Impurity 22 and Impurity 23 exhibited significant degradation in alkaline solution, with continuously decreasing main peak area and increasing impurity peak area over the 24-hour period [1].
| Evidence Dimension | Solution stability (main peak area RSD over 24 h) |
|---|---|
| Target Compound Data | RSD <2.0% at pH acidic, neutral, and alkaline |
| Comparator Or Baseline | Tofacitinib Impurity 22 (CAS 1640972-35-5) and Impurity 23 (CAS 1640971-60-3) |
| Quantified Difference | Target compound stable (RSD <2.0%); comparators degrade in alkaline conditions |
| Conditions | Acidic, neutral, and alkaline aqueous solutions; room temperature; 0, 3, 6, 12, 24 h sampling; area normalization HPLC |
Why This Matters
Superior pH-independent solution stability simplifies analytical method development by enabling a single stock solution preparation protocol across diverse mobile phase conditions without time-dependent degradation artifacts.
- [1] QCSRM. 2024V33: Tofacitinib Impurity Stability Study II. QCSRM News, Nov 2024. View Source
